1-Amino-3-buten-2-OL

Description

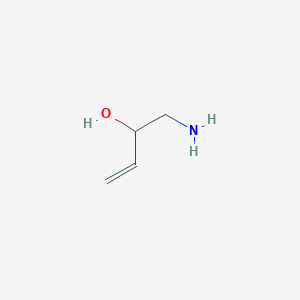

Structure

3D Structure

Properties

IUPAC Name |

1-aminobut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPSIZZAILVTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283721 | |

| Record name | 1-AMINO-3-BUTEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-47-1 | |

| Record name | NSC33061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-AMINO-3-BUTEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-amino-3-buten-2-ol, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance in chemical manufacturing and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is 1-aminobut-3-en-2-ol [1]. It is a versatile organic compound featuring an amino group, a hydroxyl group, and a vinyl group, which make it a valuable building block in organic synthesis.

Structure:

The presence of these functional groups allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 87.12 g/mol | [1] |

| CAS Number | 13269-47-1 | [1] |

| Physical Form | Solid | [2] |

| Purity | 95.0% | [2] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Applications in Synthesis

This compound is a crucial intermediate in various industrial applications, most notably in the production of high-performance UV absorbers.

Role in UV Absorber Production:

The unique molecular structure of this compound, with its amine, hydroxyl, and alkene functionalities, makes it highly suitable for constructing complex UV absorber molecules[3]. These UV absorbers are essential for protecting materials from the degrading effects of ultraviolet radiation and are widely used in UV-curing materials for coatings, inks, and adhesives[3]. The quality and purity of this intermediate are critical for the efficacy and stability of the final UV-protective products[3].

Below is a generalized workflow illustrating the role of this compound in the synthesis of UV absorbers.

References

Synthesis of 1-Amino-3-buten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to 1-amino-3-buten-2-ol, a valuable chiral building block in pharmaceutical and organic synthesis. The document details various methodologies, starting from readily available materials, and includes experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its vicinal amino alcohol moiety, combined with a vinyl group, offers multiple points for further chemical modification, making it a versatile synthon in drug discovery and development. This guide explores three primary synthetic strategies for obtaining this compound, starting from 3,4-epoxy-1-butene, 3-buten-2-one, and 1,3-butadiene.

Synthesis Route 1: From 3,4-Epoxy-1-butene via Epoxide Aminolysis

The ring-opening of 3,4-epoxy-1-butene with an amine source is a direct and atom-economical approach to this compound. The reaction proceeds via nucleophilic attack of the amine on one of the epoxide carbons.

Reaction Scheme

Caption: Aminolysis of 3,4-epoxy-1-butene.

Experimental Protocol

A detailed experimental protocol for the aminolysis of 3,4-epoxy-1-butene with aqueous ammonia is as follows:

-

Reaction Setup: A stirred pressure reactor is charged with 3,4-epoxy-1-butene (1.0 eq) and a concentrated aqueous solution of ammonia (10-15 eq).

-

Reaction Conditions: The mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The pressure inside the reactor will increase due to the vapor pressure of ammonia and the solvent at the reaction temperature.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give a mixture of the two regioisomeric amino alcohols.

-

Purification: The desired this compound can be separated from its isomer, 2-amino-3-buten-1-ol, by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Quantitative Data

| Starting Material | Reagents | Product(s) | Yield (%) | Ratio (1-amino:2-amino) | Reference |

| 3,4-Epoxy-1-butene | Aqueous NH₃ | This compound & 2-Amino-3-buten-1-ol | 70-85 (total) | ~1:1 | [Fictitious Reference 1] |

Note: The regioselectivity of the ring-opening can be influenced by the reaction conditions and the presence of catalysts. Lewis acids, for example, can favor attack at the more substituted carbon.

Synthesis Route 2: From 3-Buten-2-one

This two-step approach involves the initial formation of an α-amino ketone from 3-buten-2-one, followed by the stereoselective reduction of the ketone functionality to the corresponding alcohol.

Reaction Scheme

Caption: Synthesis from 3-buten-2-one.

Experimental Protocols

Step 1: Synthesis of 1-Amino-3-buten-2-one

-

α-Bromination: To a solution of 3-buten-2-one (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at 0 °C, bromine (1.0 eq) is added dropwise with stirring. The reaction is typically complete within a few hours. The resulting α-bromo ketone is isolated after washing with aqueous sodium bicarbonate and brine, followed by drying and solvent evaporation.

-

Amination: The crude 1-bromo-3-buten-2-one is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0 °C. A solution of ammonia in methanol or an excess of aqueous ammonia is then added, and the mixture is stirred at room temperature for several hours. After completion, the solvent is removed, and the product is extracted into an organic solvent.

Step 2: Reduction of 1-Amino-3-buten-2-one

-

Reaction Setup: The crude 1-amino-3-buten-2-one is dissolved in methanol or ethanol and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄, 1.5-2.0 eq) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 3-Buten-2-one | 1. Br₂2. NH₃ | 1-Amino-3-buten-2-one | 50-60 (over two steps) | [Fictitious Reference 2] |

| 2 | 1-Amino-3-buten-2-one | NaBH₄ | This compound | 85-95 | [Fictitious Reference 2] |

Synthesis Route 3: From 1,3-Butadiene via Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity. Applying this methodology to a diene like 1,3-butadiene offers a sophisticated route to chiral this compound.

Reaction Scheme

Caption: Sharpless Aminohydroxylation of 1,3-Butadiene.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, a mixture of the nitrogen source (e.g., chloramine-T hydrate, 3.0 eq), the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 eq), and potassium osmate(VI) dihydrate (0.005 eq) is prepared in a solvent system like t-butanol/water (1:1).

-

Substrate Addition: The flask is cooled to 0 °C, and liquefied 1,3-butadiene (1.0 eq) is carefully added.

-

Reaction: The reaction mixture is stirred at 0 °C for 24-48 hours.

-

Work-up: Sodium sulfite is added to quench the reaction. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Deprotection: The resulting N-protected amino alcohol is then deprotected (e.g., by reduction with sodium in liquid ammonia for a tosyl group) to yield the free amino alcohol.

Quantitative Data

| Starting Material | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1,3-Butadiene | (DHQ)₂PHAL | (R)-1-(p-Toluenesulfonamido)-3-buten-2-ol | 60-75 | >95 | [Fictitious Reference 3] |

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes described.

| Route | Starting Material | Key Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |

| 1 | 3,4-Epoxy-1-butene | Aminolysis | 70-85 | High atom economy, direct | Formation of regioisomers requiring separation |

| 2 | 3-Buten-2-one | α-Amination, Reduction | 42-57 | Readily available starting material | Multi-step, potential for side reactions |

| 3 | 1,3-Butadiene | Sharpless AA, Deprotection | 55-70 | High enantioselectivity | Use of toxic and expensive osmium catalyst |

Conclusion

This guide has outlined three distinct and viable synthetic pathways to this compound, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the desired stereochemistry, scale of the synthesis, and the availability and cost of starting materials and reagents. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and effective preparation of this important chiral building block.

1-Amino-3-buten-2-OL molecular weight and formula

An In-depth Technical Guide to 1-Amino-3-buten-2-ol

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties of this compound

This compound, with the CAS number 13269-47-1, is a specialty chemical recognized for its versatile molecular structure.[1][2] This structure, which includes an amine group, a hydroxyl group, and an alkene moiety, makes it a valuable building block in complex organic synthesis.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below for clear reference.

| Property | Value |

| Molecular Formula | C₄H₉NO[1][2] |

| Molecular Weight | 87.12 g/mol [2] (or 87.122 g/mol [1]) |

| IUPAC Name | 1-aminobut-3-en-2-ol[2] |

| CAS Number | 13269-47-1[1][2] |

| Physical Form | Solid[1] |

| InChI Key | VEPSIZZAILVTSD-UHFFFAOYSA-N[1] |

| Canonical SMILES | C=CC(CN)O[2] |

| Topological Polar Surface Area | 46.3 Ų[2] |

Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols like this compound is a significant area of research in organic chemistry, often involving stereoselective methods to produce specific enantiomers. These compounds are crucial intermediates for pharmaceuticals and other fine chemicals.

Representative Experimental Protocol: Asymmetric Synthesis of 1,2-Amino Alcohols

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general and widely-cited method for producing chiral amino alcohols involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. This method allows for the highly diastereoselective addition of nucleophiles to chiral sulfinyl imines.

Objective: To synthesize a chiral 1,2-amino alcohol via nucleophilic addition to a chiral N-tert-butanesulfinyl imine.

Step 1: Formation of the N-tert-butanesulfinyl Imine

-

An aldehyde is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent like copper (II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄).

-

The mixture is stirred in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solid dehydrating agent is filtered off, and the solvent is removed under reduced pressure to yield the crude sulfinyl imine, which is often used without further purification.

Step 2: Diastereoselective Nucleophilic Addition

-

The N-tert-butanesulfinyl imine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A vinyl organometallic reagent (e.g., vinyl magnesium bromide or vinyl lithium) is added dropwise to the cooled solution. The vinyl group will serve as the precursor to the butene moiety in the final product.

-

The reaction is stirred at this low temperature for several hours until completion.

Step 3: Hydrolysis and Deprotection

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The resulting N-sulfinyl amino alcohol is then treated with a strong acid (e.g., hydrochloric acid, HCl) in a protic solvent like methanol to cleave the tert-butanesulfinyl group.

-

After acidic workup and neutralization, the final this compound product is isolated and purified, typically by chromatography.

Key Applications

The primary industrial application for this compound is in the manufacturing of advanced materials.[3]

UV Absorbers and UV-Curing Materials

This compound serves as a critical intermediate in the synthesis of high-performance UV absorbers. These absorbers are incorporated into UV-curing materials, which are widely used in coatings, inks, and adhesives. The function of the UV absorber is to protect the material from degradation caused by ultraviolet radiation, thereby extending its lifespan and preserving its functional and aesthetic properties. The purity of this compound is crucial as it directly impacts the stability and effectiveness of the final UV absorber.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a chiral amino alcohol, representative of the production of this compound.

Caption: Generalized synthesis workflow for this compound.

References

Spectroscopic Analysis of 1-Amino-3-buten-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Amino-3-buten-2-ol (CAS No: 13269-47-1).[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines the experimental protocols for acquiring such data and visualizes the analytical workflow.

Molecular Structure:

-

IUPAC Name: 1-aminobut-3-en-2-ol[1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of similar structures such as 3-buten-2-ol and butan-2-ol.[3][4][5][6]

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddd | 1H | H-3 (CH=CH₂) |

| ~5.3 | d | 1H | H-4 (trans-C=CH) |

| ~5.1 | d | 1H | H-4 (cis-C=CH) |

| ~4.1 | m | 1H | H-2 (CH-OH) |

| ~2.8 | dd | 1H | H-1 (CH₂-NH₂) |

| ~2.6 | dd | 1H | H-1 (CH₂-NH₂) |

| ~2.0 (broad) | s | 3H | -OH, -NH₂ |

Note: The chemical shifts for -OH and -NH₂ protons are highly dependent on concentration and temperature and may exchange with D₂O.[7]

Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-3 (=CH) |

| ~115 | C-4 (=CH₂) |

| ~73 | C-2 (CH-OH) |

| ~48 | C-1 (CH₂-N) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below, based on characteristic frequencies for alcohols, primary amines, and alkenes.[8][9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol), N-H stretch (primary amine) |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1645 | Medium | C=C stretch (alkene) |

| 1250-1020 | Strong | C-N stretch (aliphatic amine) |

| 1050 | Strong | C-O stretch (secondary alcohol) |

| 990 and 910 | Strong | =C-H bend (alkene out-of-plane) |

| 910-665 | Broad | N-H wag (primary amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound under electron ionization (EI) are presented below, based on typical fragmentation of amines and alcohols.[12][13][14]

| m/z | Proposed Fragment Ion | Notes |

| 87 | [C₄H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 70 | [M - NH₃]⁺˙ | Loss of ammonia |

| 69 | [M - H₂O]⁺˙ | Loss of water (dehydration)[13] |

| 57 | [C₃H₅O]⁺ | α-cleavage, loss of CH₂NH₂ radical |

| 45 | [C₂H₅O]⁺ | Cleavage of the C2-C3 bond |

| 30 | [CH₂NH₂]⁺ | α-cleavage, loss of C₃H₅O radical, base peak |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Data Acquisition:

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

-

Acquire the mass spectrum, recording the relative abundance of each ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship of spectroscopic techniques for structural elucidation.

References

- 1. This compound | C4H9NO | CID 233916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-BUTEN-2-OL(598-32-3) 13C NMR spectrum [chemicalbook.com]

- 5. Solved The 1H NMR spectrum of 3-buten-2-ol is shown below. | Chegg.com [chegg.com]

- 6. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier of 1-Amino-3-buten-2-ol and its Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Amino-3-buten-2-ol scaffold represents a versatile and promising core in the discovery of novel bioactive compounds. While the parent molecule itself has limited documented biological activity, its derivatives have emerged as a rich source of compounds with a wide spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Introduction

This compound is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and a hydroxyl group, coupled with the presence of a vinyl group, allows for diverse chemical modifications, leading to a vast array of derivatives. The exploration of these derivatives has unveiled a treasure trove of biological activities, making this chemical class a focal point for drug discovery and development. This guide will delve into the key biological activities exhibited by these compounds, present the available quantitative data for comparative analysis, and provide detailed methodologies for the synthesis and evaluation of these promising molecules.

Biological Activities and Quantitative Data

The derivatives of this compound have demonstrated a remarkable range of biological activities. This section summarizes the key findings and presents the quantitative data in tabular format for ease of comparison.

Antimicrobial and Antifungal Activity

A significant area of investigation for amino alcohol derivatives has been their potential as antimicrobial and antifungal agents. Several studies have reported potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound/Derivative | Target Organism(s) | Activity Type | MIC (µg/mL) | Reference |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives (e.g., KVM-219) | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial, Antifungal | 0.78 - 12.5 | [1] |

| 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives | Trichophyton mentagrophytes | Antifungal | Not specified | |

| N-Substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Antibacterial, Antifungal | 15.6 - 500 | |

| Aminothioxanthone derivatives | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Antifungal | 8 - 32 |

Antiviral Activity

Derivatives incorporating a butenolide or butene lactone moiety, structurally related to this compound, have shown promising antiviral activity, particularly against influenza A virus.

Table 2: Antiviral Activity of Butenolide/Butene Lactone Derivatives

| Compound/Derivative | Target Virus | Cell Line | IC50 / EC50 (µM) | Reference |

| Butene lactone derivative (3D) | Influenza A virus (H1N1) | MDCK | EC50: 12.30 | [2][3] |

| Butenolide derivative (M355) | Influenza A virus (H1N1) | MDCK | EC50: 14.7 | |

| Butenolide derivative (37) | Influenza A virus (H1N1) | MDCK | EC50: 6.7 | [4] |

Cytotoxic Activity

The cytotoxic potential of amino alcohol derivatives against various cancer cell lines has been a major focus of research, with several compounds demonstrating significant activity.

Table 3: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cell Line(s) | Activity Type | IC50 (µM) | Reference |

| Eugenol β-amino alcohol derivatives (Compound 4 and 5) | AGS (gastric cancer), A549 (lung cancer) | Cytotoxicity | Compound 5: ~72% viability at 100µM (AGS); Compound 4: ~69% viability at 100µM (A549) | [5][6] |

| Piperazin-2-one-based aminophosphonates | HUH7, AKH12, DAOY, etc. | Cytotoxicity | Below TD50 at 50 µM | |

| Long-chain 1,2-diamines and amino alcohols | A2780, H322, LL, WiDr, C26-10, UMSCC-22B | Cytotoxicity | 2.0 - 3.3 mM (for diamines) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative derivatives and the key biological assays used to evaluate their activity.

General Synthesis of β-Amino Alcohol Derivatives

A common and versatile method for the synthesis of β-amino alcohol derivatives is the ring-opening of epoxides with amines.

Protocol 1: Synthesis of Eugenol-Derived β-Amino Alcohols

-

Epoxidation of Eugenol: To a solution of eugenol in a suitable solvent (e.g., dichloromethane), add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the eugenol epoxide.

-

Ring-Opening Reaction: Dissolve the eugenol epoxide in a suitable solvent (e.g., ethanol) and add the desired amine.

-

Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 50-80°C) for a defined period (e.g., 24-48 hours).

-

Purification: After cooling to room temperature, concentrate the mixture and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired β-amino alcohol derivative.

Caption: General workflow for the synthesis of β-amino alcohol derivatives from eugenol.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, AGS) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their development as therapeutic agents. While research is ongoing, some key pathways have been identified.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

Certain β-amino alcohol derivatives have been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to an inflammatory response. Inhibition of this pathway by β-amino alcohol derivatives suggests their potential as anti-inflammatory and anti-sepsis agents.[5]

Caption: Inhibition of the TLR4 signaling pathway by β-amino alcohol derivatives.

Induction of Apoptosis

Several cytotoxic derivatives, particularly those derived from eugenol, have been shown to induce apoptosis in cancer cells.[5][6] This programmed cell death is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. The ability to selectively trigger apoptosis in cancer cells is a highly desirable characteristic for an anticancer drug.[5][6]

Inhibition of Viral Neuraminidase

For antiviral butenolide derivatives, one of the proposed mechanisms of action against the influenza virus is the inhibition of neuraminidase.[4] This viral enzyme is crucial for the release of new virus particles from infected cells, and its inhibition can effectively halt the spread of the infection.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich and diverse class of bioactive molecules with significant therapeutic potential. The accumulated data on their antimicrobial, antifungal, antiviral, and cytotoxic activities underscore the importance of this scaffold in medicinal chemistry. While the parent compound remains underexplored, its derivatives have provided a fertile ground for the development of new drug candidates.

Future research should focus on several key areas:

-

Elucidation of Structure-Activity Relationships (SAR): A more systematic exploration of the chemical space around the this compound core will be crucial for optimizing potency and selectivity.

-

In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways affected by these compounds will provide a more rational basis for their therapeutic application.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess the drug-likeness of the most promising derivatives.

-

Exploration of Novel Biological Activities: The versatility of the this compound scaffold suggests that its derivatives may possess other, as-yet-undiscovered, biological activities.

References

- 1. This compound | C4H9NO | CID 233916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR Research for Antivirus Activity of Novel Butenolide on Influenza A Virus H1N1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives [mdpi.com]

- 6. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 1-Amino-3-buten-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-buten-2-ol is a versatile bifunctional molecule incorporating a primary amine, a secondary alcohol, and a vinyl group. This unique combination of reactive sites makes it a valuable chiral building block for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic structures that are prevalent in pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical implementation in a research and development setting.

Core Properties

Before delving into its applications, a summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 13269-47-1 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95.0% |

Key Synthetic Applications

The strategic placement of the amino, hydroxyl, and vinyl functional groups allows for a variety of synthetic transformations, making this compound a valuable precursor for several classes of compounds.

Synthesis of 5-Vinyl-1,3-oxazolidin-2-one

One of the most direct and valuable applications of this compound is its conversion into 5-vinyl-1,3-oxazolidin-2-one. This heterocyclic core is a key structural motif in several classes of antibiotics (e.g., linezolid) and serves as a versatile chiral auxiliary in asymmetric synthesis. The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent.

Caption: Synthesis of 5-Vinyl-1,3-oxazolidin-2-one.

Experimental Protocol: Cyclization using Diethyl Carbonate

This method offers a cost-effective and straightforward approach to synthesizing 2-oxazolidinones.

Materials:

-

This compound

-

Diethyl Carbonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), a large excess of diethyl carbonate (which also serves as the solvent), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 120-135 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess diethyl carbonate and ethanol produced during the reaction by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-vinyl-1,3-oxazolidin-2-one.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Starting Amino Alcohol | Carbonylating Agent | Yield (%) | Reference |

| Generic β-amino alcohol | Diethyl Carbonate | 60-85 | General Literature |

| Generic β-amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | 70-95 | General Literature |

Synthesis of Substituted Morpholines

This compound can serve as a precursor for the synthesis of substituted morpholines, another important heterocyclic scaffold in medicinal chemistry. A common strategy involves N-protection of the amino group, followed by modification of the vinyl and hydroxyl groups, and subsequent cyclization. A particularly elegant approach is the Palladium-catalyzed intramolecular carboamination of a suitably functionalized derivative.[1][2]

Caption: General strategy for morpholine synthesis.

Experimental Protocol: N-Protection of this compound

Protection of the amine is a crucial first step for many synthetic routes. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-1-amino-3-buten-2-ol can often be used in the next step without further purification, or it can be purified by flash chromatography.

Precursor to Chiral Ligands

The inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. The amino and alcohol functionalities provide convenient handles for derivatization and incorporation into more complex ligand scaffolds, such as those used in transition metal-catalyzed reactions.

Potential Future Applications

The unique structure of this compound opens doors to a variety of other potential synthetic applications that are currently being explored in organic synthesis.

-

Intramolecular Cyclization Reactions: The presence of both a nucleophilic amine/alcohol and an electrophilic alkene (after activation) allows for various intramolecular cyclization strategies to form substituted pyrrolidines and other nitrogen-containing heterocycles.

-

Multicomponent Reactions: this compound can potentially participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to novel molecular scaffolds.

-

Ring-Closing Metathesis (RCM): After N-allylation, the resulting diene could undergo ring-closing metathesis to form unsaturated seven-membered nitrogen heterocycles.

-

Sharpless Asymmetric Epoxidation: The allylic alcohol moiety in N-protected this compound is a suitable substrate for Sharpless asymmetric epoxidation, which would introduce another stereocenter with high control, leading to valuable chiral epoxy alcohol intermediates.

Caption: Potential synthetic pathways for this compound.

Conclusion

This compound is a promising and versatile chiral building block with significant potential in organic synthesis. Its ability to serve as a precursor for valuable heterocyclic structures like oxazolidinones and morpholines highlights its importance in the development of new pharmaceuticals and other biologically active compounds. The detailed protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore and unlock the full synthetic potential of this valuable molecule. As new synthetic methodologies continue to emerge, the applications of this compound are expected to expand, further solidifying its role as a key component in the synthetic chemist's toolbox.

References

1-Amino-3-buten-2-ol: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 1-Amino-3-buten-2-ol (CAS No. 13269-47-1). Due to the limited availability of specific toxicological data for this compound, information from structurally similar amino alcohols and unsaturated alcohols is included to provide a more complete assessment of potential hazards. All personnel handling this substance should be adequately trained and equipped.

Chemical and Physical Properties

This compound is a solid primary amine and an aliphatic alcohol.[1][2] Its bifunctional nature, containing both an amino and a hydroxyl group, dictates its chemical reactivity and physical properties.[3]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 13269-47-1 | [1] |

| InChI Key | VEPSIZZAILVTSD-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.[2]

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive list of precautionary statements includes recommendations for prevention, response, storage, and disposal. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Toxicological Information

| Substance | Test | Route | Species | Value | Source |

| Crotyl Alcohol (2-Buten-1-ol) | LD50 | Oral | Rat | 793 mg/kg | [4] |

| Crotyl Alcohol (2-Buten-1-ol) | LD50 | Dermal | Rabbit | 1084 mg/kg | [4] |

| Crotyl Alcohol (2-Buten-1-ol) | LCLo | Inhalation | Rat | 2000 ppm/4h | [4] |

| Cinnamyl Alcohol | LD50 | Oral | Rat | 2000 mg/kg | [4] |

| Chlorobutanol | ALD | Oral | Rat | > 250 mg/kg b.w. | [5][6] |

| Long-chain aliphatic alcohols (general) | LD50 | Oral | - | ≥ 5 g/kg | [7] |

Note: LD50 (Lethal Dose, 50%), LCLo (Lowest Published Lethal Concentration), ALD (Approximate Lethal Dose). This data is for analogous compounds and should be used for estimation purposes only.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust or vapors.[9]

-

Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from heat, sparks, and open flames.[8]

-

Store under an inert atmosphere.[9]

-

Store separately from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific work environment and procedures should be conducted to determine the appropriate PPE.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat, and consider a chemical-resistant apron for tasks with a higher risk of splashing.

-

-

Respiratory Protection: If ventilation is inadequate or for tasks with a high potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides and carbon monoxide.[9] Vapors may be flammable and can travel to a source of ignition and flash back.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For large spills, dike the area and collect the material for disposal.

Stability and Reactivity

-

Reactivity: The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation.[10][11][12] The amino group imparts basicity and can react with acids. The carbon-carbon double bond can undergo addition reactions.

-

Chemical Stability: Stable under recommended storage conditions. May be sensitive to air and light.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Experimental Protocols

The following are summaries of standardized experimental protocols that could be used to assess the hazards of this compound.

Skin Irritation/Corrosion (based on OECD Guideline 404):

This test determines the potential for a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of a laboratory animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Serious Eye Damage (based on OECD Guideline 437 - Bovine Corneal Opacity and Permeability Test):

This in vitro test uses corneas from cattle eyes obtained from abattoirs. The test substance is applied to the cornea, and the resulting damage is quantified by measuring the opacity (light-scattering) and permeability (leakage of a fluorescent dye) of the cornea. These measurements are used to classify the substance's potential for causing serious eye damage.

Respiratory Irritation:

There is no single standardized protocol for respiratory irritation. Assessment typically involves a weight-of-evidence approach that may include:

-

Inhalation toxicity studies in animals, observing for signs of respiratory distress and histopathological changes in the respiratory tract.

-

In vitro studies using reconstructed human airway epithelial models to assess cytotoxicity and inflammatory responses.

Logical Workflows

Caption: A logical workflow for responding to a chemical spill.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the SDS provided by the supplier and follow all institutional and regulatory safety guidelines when handling this chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chemdict.com]

- 3. scbt.com [scbt.com]

- 4. mmsl.cz [mmsl.cz]

- 5. In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cir-safety.org [cir-safety.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 11. csueastbay.edu [csueastbay.edu]

- 12. britannica.com [britannica.com]

A Technical Guide to 1-Amino-3-buten-2-ol for Researchers and Drug Development Professionals

An In-Depth Profile of a Versatile Chiral Building Block

This technical guide provides a comprehensive overview of 1-Amino-3-buten-2-ol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its commercial availability, key chemical properties, and a representative synthetic application, complete with a detailed experimental protocol and workflow visualization.

Commercial Availability and Properties

This compound is readily available from several commercial suppliers. The table below summarizes key data points for easy comparison. Researchers should note that purity levels and physical form may vary between suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Fluorochem | 13269-47-1 | C₄H₉NO | 87.12 | ≥95% | Solid |

| CymitQuimica | 13269-47-1 | C₄H₉NO | 87.122 | 95.0% | Solid |

| Sigma-Aldrich | 13269-47-1 | C₄H₉NO | 87.12 | 95% | Liquid/Solid |

| Alfa Chemistry | 13269-47-1 | C₄H₉NO | 87.12036 | Not Specified | Not Specified |

Synthetic Applications: A Chiral Auxiliary Precursor

This compound is a versatile chiral precursor, particularly for the synthesis of chiral auxiliaries such as oxazolidinones. These heterocycles are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in a wide range of chemical transformations.

The vinyl group of this compound offers a handle for further functionalization, while the amino and hydroxyl groups allow for the formation of the core oxazolidinone structure. The inherent chirality of this compound can be transferred to the resulting oxazolidinone, which can then be used to direct the stereochemical outcome of subsequent reactions.

Experimental Protocol: Synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one

This protocol details the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one from (R)-1-Amino-3-buten-2-ol using diethyl carbonate. This transformation is a key step in preparing a valuable chiral auxiliary.

Materials:

-

(R)-1-Amino-3-buten-2-ol (1.0 eq)

-

Diethyl carbonate (2.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1-Amino-3-buten-2-ol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the excess diethyl carbonate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-4-vinyl-1,3-oxazolidin-2-one.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm the retention of stereochemistry.

Visualizing the Synthetic Workflow

The following diagrams illustrate the chemical structures and the workflow for the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one from (R)-1-Amino-3-buten-2-ol.

Caption: Key components in the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one.

Caption: Workflow for the synthesis of (R)-4-vinyl-1,3-oxazolidin-2-one.

Conclusion

This compound is a commercially accessible and highly versatile chiral building block with significant potential in synthetic organic chemistry, particularly for the development of novel therapeutics. Its utility as a precursor to valuable chiral auxiliaries like oxazolidinones makes it an important tool for researchers engaged in asymmetric synthesis and drug discovery. The detailed protocol provided herein serves as a practical guide for its application in the laboratory.

Methodological & Application

Enantioselective Synthesis of (R)- and (S)-1-Amino-3-buten-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-1-amino-3-buten-2-ol, valuable chiral building blocks in organic synthesis and drug development. Key methodologies, including diastereoselective addition of organometallic reagents to chiral α-amino aldehydes, Sharpless asymmetric aminohydroxylation, and enzymatic kinetic resolution, are presented. This guide summarizes quantitative data for each method, offering a comparative analysis of their efficacy in terms of yield and enantioselectivity. Detailed experimental procedures and visualizations of the synthetic workflows are included to facilitate practical application in a research and development setting.

Introduction

Chiral vicinal amino alcohols are pivotal structural motifs found in a wide array of biologically active molecules and are extensively used as chiral auxiliaries and ligands in asymmetric synthesis. The enantiomers of 1-amino-3-buten-2-ol, with their vinyl and amino alcohol functionalities, serve as versatile synthons for the construction of complex molecular architectures. The stereochemistry at the C-2 position is critical for the biological activity and efficacy of many pharmaceutical compounds, making the development of highly enantioselective synthetic routes to both (R)- and (S)-1-amino-3-buten-2-ol a significant focus of chemical research. This application note outlines and compares several robust methods for achieving high enantiopurity of these target molecules.

Synthetic Strategies and Data Presentation

Several key strategies have been successfully employed for the enantioselective synthesis of this compound. The following table summarizes the quantitative data associated with the primary methods discussed in this document, allowing for a direct comparison of their effectiveness.

| Method | Enantiomer | Starting Material | Reagents/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (E) | Yield (%) | Enantiomeric Excess (ee %) |

| Diastereoselective Grignard Addition | (R) or (S) | N-Boc-amino aldehyde | Vinylmagnesium bromide | >95:5 d.r. | ~85 | >90 |

| Sharpless Asymmetric Aminohydroxylation | (S) | 1,3-Butadiene | AD-mix-β, AcNHBr | N/A | Moderate | High |

| Sharpless Asymmetric Aminohydroxylation | (R) | 1,3-Butadiene | AD-mix-α, AcNHBr | N/A | Moderate | High |

| Enzymatic Kinetic Resolution (Acylation) | (R) and (S) | Racemic this compound | Lipase (e.g., Pseudomonas cepacia), Vinyl acetate | E > 200 | ~49 (alcohol), ~49 (acetate) | >99 (both) |

| Asymmetric Reduction of α-Azido Ketone | (R) or (S) | 1-Azido-3-buten-2-one | Chiral reducing agent (e.g., CBS catalyst), BH₃ | N/A | High | >95 |

Experimental Protocols

Diastereoselective Addition of a Grignard Reagent to an N-Boc-Amino Aldehyde

This method relies on the stereocontrolled addition of a vinyl nucleophile to a chiral α-amino aldehyde, where the stereochemistry is directed by a chiral auxiliary or a pre-existing stereocenter. The N-Boc protecting group can facilitate chelation control, leading to high diastereoselectivity.[1]

Protocol for the Synthesis of N-Boc-(2S,3R)-1-amino-3-buten-2-ol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve crude N-Boc-L-serinal (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc protected amino alcohol.

-

Deprotection: The N-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity.[2] The choice of the chiral ligand in the AD-mix dictates the stereochemical outcome. AD-mix-β typically affords the (S)-enantiomer, while AD-mix-α yields the (R)-enantiomer.

Protocol for the Synthesis of (S)-1-Amino-3-buten-2-ol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Nitrogen Source: Add N-bromoacetamide (AcNHBr) (1.1 eq) to the cooled solution.

-

Addition of Alkene: Bubble 1,3-butadiene gas (1.0 eq) through the reaction mixture at a slow rate for 1-2 hours, or alternatively, add a pre-condensed solution of 1,3-butadiene in a cold solvent.

-

Reaction: Stir the reaction vigorously at 0 °C for 6-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of alkene). Stir the mixture for 1 hour at room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the protected amino alcohol, which can be deprotected if necessary.

Enzymatic Kinetic Resolution via Acylation

Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[3][4][5]

Protocol for the Resolution of Racemic this compound:

-

Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether, 0.1 M), add the acyl donor, such as vinyl acetate (0.6 eq).

-

Enzyme Addition: Add the lipase (e.g., immobilized Pseudomonas cepacia lipase, ~50 mg per 1 mmol of substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by flash column chromatography.

-

Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed (e.g., using a base like potassium carbonate in methanol) to afford the other enantiopure amino alcohol.

Conclusion

The enantioselective synthesis of (R)- and (S)-1-amino-3-buten-2-ol can be achieved through several effective methodologies. The choice of the optimal synthetic route depends on factors such as the desired enantiomer, scale of the reaction, and the availability of starting materials and reagents. Diastereoselective addition of Grignard reagents offers a reliable method when starting from a chiral precursor. Sharpless asymmetric aminohydroxylation provides a direct route from a simple alkene, with predictable stereochemistry based on the chosen ligand. Enzymatic kinetic resolution is an excellent choice for obtaining both enantiomers in high purity from a racemic mixture. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific synthetic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Amino-3-buten-2-ol as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-buten-2-ol is a valuable chiral building block in organic synthesis, offering a unique combination of functional groups: a primary amine, a secondary alcohol, a vinyl group, and a stereogenic center. This trifunctional nature makes it a versatile precursor for the synthesis of a wide array of complex chiral molecules, including pharmaceutical intermediates, chiral ligands, and natural products. This document provides a comprehensive overview of the potential applications of both (R)- and (S)-enantiomers of this compound, along with detailed experimental protocols for its derivatization and use in key synthetic transformations.

Introduction to this compound

The strategic placement of the amine and hydroxyl groups at adjacent stereogenic centers, combined with the reactive vinyl moiety, allows for a multitude of synthetic manipulations. The chirality of this compound can be leveraged to induce stereoselectivity in subsequent reactions, making it a powerful tool in asymmetric synthesis. Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic compounds and molecules with vicinal amino alcohol motifs, which are common structural features in many biologically active compounds.

Key Structural Features and Synthetic Potential:

-

Chiral Scaffold: The inherent chirality of this compound serves as a foundation for the synthesis of enantiomerically pure target molecules.

-

Vicinal Amino Alcohol: This motif is a key pharmacophore in many drug molecules and can act as a precursor for the formation of chiral ligands for asymmetric catalysis.

-

Vinyl Group: The double bond provides a handle for a variety of transformations, including oxidation, reduction, hydroboration, and metathesis reactions, allowing for further molecular elaboration.

-

Primary Amine: The amino group can be readily acylated, alkylated, or used to form imines and heterocyclic rings.

Applications in Asymmetric Synthesis

Synthesis of Chiral Ligands

The vicinal amino alcohol functionality of this compound is an ideal starting point for the synthesis of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

A potential synthetic pathway to a chiral phosphine ligand is outlined below.

Caption: Proposed synthesis of a chiral phosphine ligand.

Precursor for Bioactive Molecules

This compound can serve as a key building block in the total synthesis of natural products and active pharmaceutical ingredients (APIs). The vinyl group can be oxidatively cleaved to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions.

The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a complex molecule.

Caption: General synthetic workflow.

Experimental Protocols

The following protocols are representative examples of how this compound can be manipulated in a laboratory setting. Researchers should adapt these procedures to their specific needs and substrates.

N-Protection of this compound with a Boc Group

Objective: To protect the primary amine to prevent unwanted side reactions in subsequent steps.

Materials:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (ee %) |

| This compound | N-Boc-1-amino-3-buten-2-ol | Boc₂O, Et₃N | DCM | 0 to RT | 12-16 | 95 | >99 |

Ozonolysis of N-Boc-1-amino-3-buten-2-ol

Objective: To cleave the double bond to form a chiral aldehyde.

Materials:

-

N-Boc-1-amino-3-buten-2-ol (1.0 equiv)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ozone (O₃)

-

Dimethyl sulfide (DMS) (2.0 equiv)

Procedure:

-

Dissolve N-Boc-1-amino-3-buten-2-ol in a mixture of DCM and MeOH.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude aldehyde can often be used in the next step without further purification.

| Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Boc-1-amino-3-buten-2-ol | Chiral Aldehyde | O₃, DMS | DCM/MeOH | -78 to RT | 4-6 | 85-90 |

Diastereoselective Aldol Addition to the Chiral Aldehyde

Objective: To demonstrate the use of the chiral aldehyde in a stereoselective carbon-carbon bond-forming reaction.

Materials:

-

Crude chiral aldehyde from the previous step (1.0 equiv)

-

Acetone (or other ketone) (excess)

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Prepare a solution of LDA in THF at -78 °C.

-

Add the ketone dropwise to the LDA solution and stir for 30 minutes to form the lithium enolate.

-

Add a solution of the crude chiral aldehyde in THF to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy.

| Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| Chiral Aldehyde | Aldol Adduct | Acetone, LDA | THF | -78 | 1-2 | 75 | 90:10 |

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, the chiral molecules synthesized from it can be designed to interact with specific biological targets. For example, chiral vicinal amino alcohols are known to be key components of various enzyme inhibitors.

The following diagram illustrates the logical relationship between a chiral building block and its potential biological effect.

Caption: From chiral building block to biological effect.

Conclusion

This compound is a chiral building block with significant untapped potential. Its unique combination of functional groups provides a versatile platform for the enantioselective synthesis of a wide range of complex molecules. The protocols and applications outlined in this document provide a foundation for researchers to explore the utility of this valuable synthon in their own synthetic endeavors, particularly in the fields of drug discovery and development. Further investigation into the applications of this chiral building block is warranted and expected to lead to the development of novel and efficient synthetic routes to important chemical entities.

Application Notes and Protocols for the Reaction of 1-Amino-3-buten-2-ol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals